2,3-Benzoperylene-d14
Description
2,3-Benzoperylene-d14 is a deuterated polycyclic aromatic hydrocarbon (PAH) used extensively as an internal standard in analytical chemistry. Its non-deuterated form, 2,3-benzoperylene (C₂₂H₁₂), is a high-molecular-weight PAH characterized by five fused aromatic rings. The deuterated variant replaces 14 hydrogen atoms with deuterium (²H), resulting in enhanced stability and distinct mass spectral properties. This isotopic labeling allows it to serve as a reliable reference in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying PAHs in environmental, pharmaceutical, and industrial samples .
Properties
Molecular Formula |
C₂₄D₁₄ |
|---|---|
Molecular Weight |
316.45 |
Synonyms |
Benzo[b]perylene-d14; Dibenzo[de,op]naphthacene-d14 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Isotopic Differences
Deuterated PAHs are critical for minimizing matrix interference in analytical workflows. Below is a comparative analysis of 2,3-Benzoperylene-d14 and analogous deuterated standards:
| Compound | Deuterium Atoms | Molecular Formula | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|
| This compound | 14 | C₂₂D₁₄H₋₂* | ~278.4† | Internal standard for high-MW PAH analysis |
| Phenanthrene-d10 | 10 | C₁₄D₁₀ | 188.3 | GC-MS calibration for low-MW PAHs |
| Benzo[a]pyrene-d12 | 12 | C₂₀D₁₂ | 264.4 | Quantification of carcinogenic PAHs |
*The exact molecular formula may vary based on deuterium substitution patterns. †Calculated based on the non-deuterated form (264.32 g/mol) + 14 × 1.006 (mass difference per deuterium).
Key Findings :
- Isotopic Purity : this compound exhibits >98% isotopic enrichment, comparable to Phenanthrene-d10 (>99%) and Benzo[a]pyrene-d12 (>98%) .
- Retention Behavior : Its larger molecular size results in longer retention times in GC compared to smaller PAHs like Phenanthrene-d10, reducing co-elution risks .
- Detection Sensitivity: In LC-MS/MS, its deuterium labeling minimizes ion suppression, achieving detection limits of 0.1 ppb in soil and water samples, outperforming non-deuterated analogs by 10–15% .
Functional Advantages Over Non-Deuterated Analogs
- Matrix Compensation : Deuterated standards like this compound correct for extraction efficiency losses in complex matrices (e.g., petroleum sludge, air particulates) .
- Stability: Enhanced resistance to photodegradation compared to non-deuterated benzoperylene, ensuring consistent performance in long-duration analyses.
Limitations and Challenges
- Cost : High synthesis costs due to the complexity of introducing 14 deuterium atoms.
- Availability: Limited commercial suppliers compared to widely used standards like Phenanthrene-d10.
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